N-[3,5-bis(trifluoromethyl)phenyl]-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
This compound is a derivative of thiourea, which has been used extensively in organic chemistry as an organocatalyst . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound involves a thiourea core, which is substituted with a 3,5-bis(trifluoromethyl)phenyl group . This structure is known to play a very important role in the development of H-bond organocatalysts .Chemical Reactions Analysis
This compound, as a thiourea derivative, is known to be used as an organocatalyst in various organic transformations . One of the key features of these compounds is their ability to activate substrates and subsequently stabilize partially developing negative charges in the transition states .Scientific Research Applications
Novel Antineoplastic Agents
Compounds within the same class as N-[3,5-bis(trifluoromethyl)phenyl]-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide have been discovered and investigated for their potential as antineoplastic agents. These compounds demonstrate excellent cytotoxic properties, often more potent than contemporary cancer drugs, with two notable features: greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. The modes of action include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions, along with promising antimalarial and antimycobacterial properties (Mohammad Hossain et al., 2020).
Phase Behavior and Applications of Ionic Liquids
Research has also explored the phase behavior and potential applications of ionic liquids, which could include compounds like this compound. Ionic liquids' solvent abilities can significantly impact the solubility of various compounds, offering applications in separation processes or extraction from original matrices. This indicates a broad potential for environmental and industrial applications (Zoran P. Visak et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Another area of research includes the development of materials for organic light-emitting diodes (OLEDs). Compounds like this compound could potentially be utilized in the structural design and synthesis of organic semiconductors for OLED applications. BODIPY-based materials, for instance, have been studied for their application as active materials in OLEDs, indicating the potential of related compounds in optoelectronic applications (B. Squeo & M. Pasini, 2020).
Vanadate Complexes
The study of vanadate complexes of similar organic compounds has provided insights into their speciation, structure, and redox properties. These studies contribute to our understanding of the interaction between such compounds and metals, offering potential applications in catalysis and material science (T. Jakusch et al., 2014).
Emerging Environmental Contaminants
Research into the environmental occurrence, exposure, and risks to organisms and human health of related compounds highlights the importance of understanding the environmental behavior and health risks of these compounds. Such studies inform regulatory policies and health risk assessments, ensuring the safe use and disposal of these chemicals (Chen Wang et al., 2020).
Mechanism of Action
Future Directions
The use of thiourea derivatives as organocatalysts in organic chemistry has increased rapidly over the last decade . The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts , suggesting that it will continue to play a significant role in future research and applications.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2F6N2O2/c22-16-4-3-11(6-17(16)23)10-31-5-1-2-15(19(31)33)18(32)30-14-8-12(20(24,25)26)7-13(9-14)21(27,28)29/h1-9H,10H2,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETQQOBUJUVFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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